2-Amino-6-fluoro-4-methoxybenzoic acid 2-Amino-6-fluoro-4-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1509199-36-3
VCID: VC4327576
InChI: InChI=1S/C8H8FNO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12)
SMILES: COC1=CC(=C(C(=C1)F)C(=O)O)N
Molecular Formula: C8H8FNO3
Molecular Weight: 185.154

2-Amino-6-fluoro-4-methoxybenzoic acid

CAS No.: 1509199-36-3

Cat. No.: VC4327576

Molecular Formula: C8H8FNO3

Molecular Weight: 185.154

* For research use only. Not for human or veterinary use.

2-Amino-6-fluoro-4-methoxybenzoic acid - 1509199-36-3

Specification

CAS No. 1509199-36-3
Molecular Formula C8H8FNO3
Molecular Weight 185.154
IUPAC Name 2-amino-6-fluoro-4-methoxybenzoic acid
Standard InChI InChI=1S/C8H8FNO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key DOFLQHWWFBNTHX-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)F)C(=O)O)N

Introduction

Chemical Identification and Structural Features

2-Amino-6-fluoro-4-methoxybenzoic acid belongs to the benzoic acid family, characterized by a benzene ring substituted with amino (-NH₂), fluoro (-F), methoxy (-OCH₃), and carboxylic acid (-COOH) groups at positions 2, 6, 4, and 1, respectively. The fluorine atom at position 6 enhances electronegativity and metabolic stability, while the methoxy group at position 4 contributes to solubility and hydrogen-bonding potential. The compound’s calculated topological polar surface area (TPSA) of 83 Ų and octanol-water partition coefficient (LogD) of approximately 2.7 suggest moderate permeability and solubility, making it suitable for further chemical modifications.

Synthetic Pathways and Optimization

The synthesis of 2-amino-6-fluoro-4-methoxybenzoic acid involves a multi-step sequence starting from commercially available precursors. As reported in a recent study , the compound is synthesized via alkaline hydrolysis of its methyl ester derivative (compound 5ra). A suspension of 5ra (1.1 g, 6.62 mmol) in 10% aqueous potassium hydroxide (50 mL) is refluxed to yield the carboxylic acid product. This step is critical for generating the free acid moiety necessary for subsequent amide bond formation in antimalarial scaffolds.

Role in Dihydroquinazolinone-3-carboxamide Synthesis

Physicochemical and Pharmacokinetic Properties

The compound’s physicochemical profile directly influences the drug-like properties of its derivatives. Key parameters include:

PropertyValueSource
Molecular Weight185.154 g/mol
Aqueous Solubility (pH 7.4)5 μM (derivatives)
Calculated LogD2.7
Metabolic Stability (Human)CLint 27–63 μL/min/mg

Pharmacological Applications in Antimalarial Drug Development

2-Amino-6-fluoro-4-methoxybenzoic acid-derived compounds inhibit PfATP4, a plasmodial ion pump essential for parasite survival. Frontrunner compound S-WJM992, synthesized from this intermediate, exhibits dual activity:

  • Asexual Blood-Stage Inhibition: EC₅₀ values as low as 0.004 μM against P. falciparum 3D7 strains .

  • Transmission-Blocking: Disruption of gamete development in P. berghei models, preventing mosquito transmission .

Metabolite identification studies reveal that N-demethylation and pyridine ring oxidation are primary metabolic pathways for these derivatives, necessitating structural refinements such as deuterium substitution or cyclopropyl groups to mitigate degradation .

ADME Profiling and Metabolic Stability

The compound’s derivatives exhibit species-dependent metabolic clearance. For example, analog 8r shows human hepatic clearance (CLint) of 27 μL/min/mg and rat hepatocyte clearance of 19 μL/min/10⁶ cells . Introducing trideuteromethyl groups (e.g., 10ae) reduces human CLint to 41 μL/min/mg, highlighting isotopic substitution as a viable strategy for improving pharmacokinetics .

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